molecular formula C5H5N5OS B1248999 8H-Purin-8-one, 2-amino-1,6,7,9-tetrahydro-6-thioxo- CAS No. 88550-56-5

8H-Purin-8-one, 2-amino-1,6,7,9-tetrahydro-6-thioxo-

Cat. No. B1248999
CAS RN: 88550-56-5
M. Wt: 183.19 g/mol
InChI Key: TWLCFFLQLXBKAP-UHFFFAOYSA-N
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Description

The compound “8H-Purin-8-one, 2-amino-1,6,7,9-tetrahydro-6-thioxo-” is a derivative of 2-Amino-7,9-dihydro-8H-purin-8-one . It has been studied for its potential as a potent Pan-Janus JAK3 inhibitor . The compounds D1, D2, and D3 share a common core structure of 2-amino-7,9-dihydro-8H-purin-8-one, with only substitutions in the aromatic ring differing between them .


Synthesis Analysis

The synthesis of this compound involves several steps. For instance, intermediate (E)-N-hydroxy-N’-(4-methyl-5-nitropyridin-2-yl)formimidamide (4) was prepared from commercially available 4-methyl-5-nitropyridine-2-amine by a “one-pot” method . Building block 2-chloro-7-methyl-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (11) was changed to 7-methyl-2-(methylsulfonyl)-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (17), obtained from 4-chloro-2-methylthiopyrimidine-5-carboxylate .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a purine core with various substitutions. The compounds D1, D2, and D3 share a common core structure of 2-amino-7,9-dihydro-8H-purin-8-one, with only substitutions in the aromatic ring differing between them .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a one-pot method, substitution reactions, and a nucleophilic aromatic substitution reaction (SNAr) that avoids the expensive Pd catalyst and simplifies the work-up process .

Future Directions

The compound shows promise as a potent inhibitor of JAK3, suggesting potential for use in treating autoimmune diseases like RA . Future research will likely focus on further optimizing its structure to improve its efficacy and safety profile, as well as conducting clinical trials to evaluate its therapeutic potential .

properties

IUPAC Name

2-amino-6-sulfanylidene-7,9-dihydro-3H-purin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5OS/c6-4-8-2-1(3(12)10-4)7-5(11)9-2/h(H5,6,7,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLCFFLQLXBKAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NC(=NC1=S)N)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70439924
Record name 8H-Purin-8-one, 2-amino-1,6,7,9-tetrahydro-6-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8H-Purin-8-one, 2-amino-1,6,7,9-tetrahydro-6-thioxo-

CAS RN

88550-56-5
Record name 2-Amino-1,6,7,9-tetrahydro-6-thioxo-8H-purin-8-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88550-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8H-Purin-8-one, 2-amino-1,6,7,9-tetrahydro-6-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Hydroxythioguanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0060804
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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